molecular formula C15H18N4O2 B7121214 N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide

N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide

Cat. No.: B7121214
M. Wt: 286.33 g/mol
InChI Key: PMYIECNYYWTUQF-UHFFFAOYSA-N
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Description

N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, features a unique combination of functional groups, including a triazole ring, an oxolane ring, and a benzamide moiety, which may contribute to its potential biological and chemical properties.

Properties

IUPAC Name

N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19(8-14-16-10-17-18-14)15(20)12-4-2-3-11(7-12)13-5-6-21-9-13/h2-4,7,10,13H,5-6,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYIECNYYWTUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=NN1)C(=O)C2=CC=CC(=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Oxolane Ring Formation: The oxolane ring can be introduced through a ring-closing reaction of a suitable diol or halohydrin precursor.

    Benzamide Formation: The final step involves the coupling of the triazole and oxolane intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The benzamide moiety can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential antimicrobial, antifungal, or anticancer properties.

    Industry: Utilization in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The triazole ring, for example, is known to interact with metal ions and can inhibit certain enzymes by coordinating with their active sites.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: Lacks the triazole and oxolane rings, resulting in different chemical and biological properties.

    3-(oxolan-3-yl)benzamide: Contains the oxolane ring but lacks the triazole moiety.

    N-(1H-1,2,4-triazol-5-ylmethyl)benzamide: Contains the triazole ring but lacks the oxolane moiety.

Uniqueness

N-methyl-3-(oxolan-3-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide is unique due to the presence of both the triazole and oxolane rings, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.

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